molecular formula C11H16BrNO B13298146 1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13298146
M. Wt: 258.15 g/mol
InChI Key: VTPATILIIQVEBL-UHFFFAOYSA-N
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Description

1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C11H16BrNO This compound is characterized by the presence of a bromophenyl group attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzylamine and acetone.

    Reaction: The 2-bromobenzylamine undergoes a nucleophilic substitution reaction with acetone in the presence of a base such as sodium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino alcohol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: This compound shares the amino alcohol structure but lacks the bromophenyl group.

    1-Amino-2-methylpropan-2-ol: Similar in structure but without the bromophenyl group.

    2-Amino-2-methylpropan-1-ol: Another related compound with a similar backbone but different functional groups.

Uniqueness

The presence of the bromophenyl group in 1-{[(2-Bromophenyl)methyl]amino}-2-methylpropan-2-ol distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to engage in specific molecular interactions.

Properties

IUPAC Name

1-[(2-bromophenyl)methylamino]-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-11(2,14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPATILIIQVEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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